molecular formula C13H10N2OS2 B2382808 2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol CAS No. 860651-56-5

2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol

Cat. No. B2382808
CAS RN: 860651-56-5
M. Wt: 274.36
InChI Key: INERSTGRFNBJNM-UHFFFAOYSA-N
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Description

The compound “2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol” is a derivative of thiazole, a class of organic compounds known as phenoxyacetic acid derivatives . Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring can greatly affect the biological outcomes .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other compounds in the presence of a base like triethylamine . The solvent, temperature, and the molar ratio of the reactants may all play a critical role in the reaction pathway .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives are influenced by the substituents on the thiazole ring. For instance, the 1H-NMR and 13C-NMR spectral data provide insights into the chemical shifts associated with different substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be influenced by the substituents on the thiazole ring. For instance, the 1H-NMR and 13C-NMR spectral data provide insights into the chemical shifts associated with different substituents .

Scientific Research Applications

Antioxidant Properties

Thiazoles, including our compound of interest, have been investigated for their antioxidant potential. Antioxidants play a crucial role in neutralizing harmful free radicals, protecting cells from oxidative damage, and potentially preventing various diseases. Researchers have explored the ability of thiazole derivatives to scavenge free radicals and mitigate oxidative stress .

Analgesic and Anti-Inflammatory Effects

Thiazoles have shown promise as analgesic (pain-relieving) agents and anti-inflammatory compounds. Their mechanisms of action involve modulation of pain pathways and inhibition of inflammatory mediators. Investigating the specific effects of our compound in these contexts could provide valuable insights .

Antimicrobial and Antifungal Activity

Thiazoles exhibit antimicrobial and antifungal properties. Researchers have studied their effectiveness against bacterial and fungal pathogens. Our compound may have potential as an antimicrobial or antifungal agent, contributing to the development of novel therapeutic strategies .

Neuroprotective Effects

Neuroprotective compounds are essential for preventing or slowing down neurodegenerative diseases. Thiazoles, including our compound, have been explored for their ability to protect neurons from damage, enhance neuronal survival, and potentially mitigate conditions like Alzheimer’s or Parkinson’s disease .

Antitumor and Cytotoxic Activity

Thiazoles have been investigated as potential antitumor agents. Researchers have synthesized derivatives and evaluated their cytotoxic effects on cancer cell lines. Our compound’s impact on tumor growth and cell viability could be a fascinating area of study .

Biological Applications Beyond Medicine

Beyond therapeutic applications, thiazoles find use in various other fields. For instance:

Safety And Hazards

While specific safety and hazard information for “2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol” is not available in the search results, it’s worth noting that thiazole derivatives have been reported to exhibit a variety of biological activities, suggesting potential therapeutic applications with lesser side effects .

Future Directions

Thiazole derivatives, including “2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol”, hold promise for future research and development due to their wide range of biological activities. For instance, a new antifungal agent containing a similar structure showed high-efficiency, broad-spectrum, and specific activities . This suggests that compounds with a structure similar to “2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol” may provide new insights for antifungal drug development .

properties

IUPAC Name

2-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS2/c16-11-8-18-13(15-11)6-12-14-10(7-17-12)9-4-2-1-3-5-9/h1-5,7-8,16H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INERSTGRFNBJNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol

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